![molecular formula C6H8ClNO B12904837 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride is a heterocyclic compound with a fused ring structure, combining elements of both furan and pyrrole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an amine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating (50-100°C).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone derivative, while reduction could produce a fully saturated pyrrole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and antiviral activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mecanismo De Acción
The mechanism by which 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-4H-furo[2,3-c]pyrrole: The parent compound without the hydrochloride group.
2,5-Dihydro-1H-pyrrole Hydrochloride: A similar compound with a different ring structure.
Uniqueness
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8ClNO |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-furo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H7NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h1-2,7H,3-4H2;1H |
Clave InChI |
PBFZYVALOCMXPD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)OC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


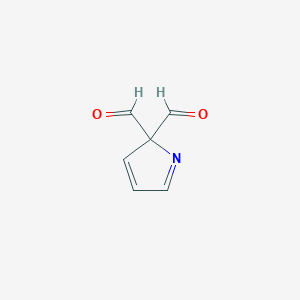
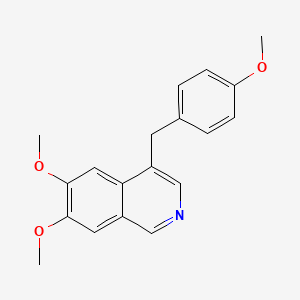


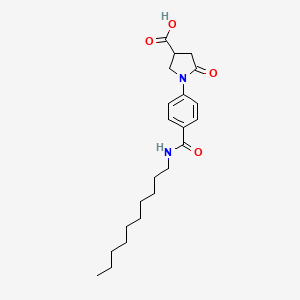
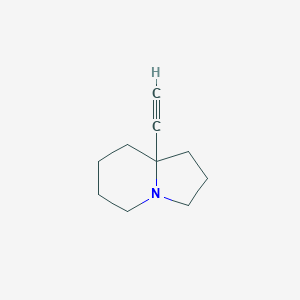


![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

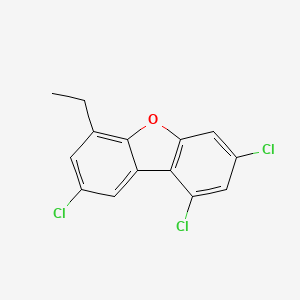

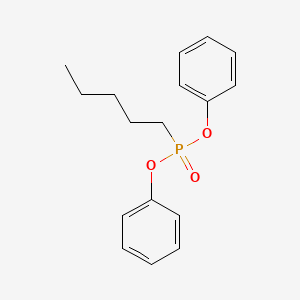
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
